Cas no 1152666-22-2 (3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
- 1152666-22-2
- CS-0283734
- EN300-1896559
-
- インチ: 1S/C11H12BrN3O/c1-15-11(13)6-10(14-15)8-5-7(16-2)3-4-9(8)12/h3-6H,13H2,1-2H3
- InChIKey: ZVECJWNEQQDJGI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C1C=C(N)N(C)N=1)OC
計算された属性
- せいみつぶんしりょう: 281.01637g/mol
- どういたいしつりょう: 281.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 53.1Ų
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896559-0.05g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1896559-10.0g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1896559-5.0g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1896559-0.5g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1896559-10g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 10g |
$3007.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-250mg |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 250mg |
¥25502.00 | 2024-08-09 | |
Enamine | EN300-1896559-5g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 5g |
$2028.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-100mg |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 100mg |
¥22651.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-50mg |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 50mg |
¥21621.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-1g |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 1g |
¥23760.00 | 2024-08-09 |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amineに関する追加情報
Comprehensive Overview of 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1152666-22-2)
The compound 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1152666-22-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a brominated aromatic ring and a methyl-substituted pyrazole amine, make it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
One of the key reasons for the growing interest in 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is its role in medicinal chemistry. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy) groups on the phenyl ring allows for versatile chemical modifications, enabling the creation of derivatives with tailored biological activities. This adaptability aligns with current trends in precision medicine, where customized molecular structures are designed to target specific disease pathways.
In the context of agrochemical innovation, this compound has shown promise as a precursor for novel crop protection agents. The pyrazole amine moiety is particularly noteworthy, as it is a common pharmacophore in many commercially successful pesticides. With the global push toward sustainable agriculture, researchers are investigating how derivatives of CAS 1152666-22-2 can contribute to environmentally friendly pest management solutions.
The synthesis of 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions, including cross-coupling and amination processes. Recent advancements in green chemistry have led to optimized protocols that reduce hazardous byproducts, addressing the pharmaceutical industry's focus on process sustainability. These improvements are crucial for scaling up production while maintaining compliance with stringent environmental regulations.
Analytical characterization of this compound employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The bromine atom's distinct isotopic pattern in mass spectra serves as a diagnostic marker for quality control. Such rigorous analytical validation is essential given the compound's potential use in high-value applications, where purity standards exceed 98% in most research-grade samples.
From a commercial perspective, CAS 1152666-22-2 occupies a niche but growing segment in the fine chemicals market. Suppliers frequently list it under alternative identifiers like 1-methyl-3-(2-bromo-5-methoxyphenyl)-1H-pyrazol-5-amine to accommodate diverse nomenclature conventions. Procurement specialists often search for this compound alongside related terms such as pyrazole building blocks and brominated pharmacophores, reflecting its utility in fragment-based drug design.
Ongoing research explores the compound's potential in neurological disorders, with preliminary studies suggesting activity against certain neurodegenerative targets. This aligns with current scientific priorities in addressing conditions like Alzheimer's disease, where modified pyrazole derivatives show promise in modulating pathological protein aggregation. Such applications underscore the importance of structure-activity relationship (SAR) studies involving this chemical scaffold.
Storage and handling recommendations for 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine emphasize protection from light and moisture, typically suggesting amber glass containers with desiccants. These precautions maintain stability for this light-sensitive compound, which is generally supplied as a crystalline powder with characteristic off-white to pale yellow coloration. Proper storage conditions are critical for preserving its reactivity in downstream synthetic applications.
The intellectual property landscape surrounding this compound includes several patents covering its derivatives, particularly in oncological applications. This patent activity indicates sustained industrial interest, with recent filings focusing on combination therapies involving signal transduction inhibitors. For academic researchers, such patent literature provides valuable insights into potential modification strategies to circumvent existing claims while exploring new therapeutic avenues.
Environmental fate studies of related pyrazole compounds suggest moderate biodegradability, prompting investigations into benign by design alternatives for the methoxyphenyl moiety. Such eco-conscious approaches resonate with the principles of green pharmacy, an emerging discipline that seeks to minimize the ecological footprint of pharmaceutical development while maintaining therapeutic efficacy.
In analytical method development, 1152666-22-2 serves as a challenging test case for chromatographic separation techniques due to its polar functional groups and aromatic system. Method optimization often employs reverse-phase HPLC with acidic modifiers to achieve baseline resolution from structurally similar impurities. These analytical challenges reflect broader trends in quality by design (QbD) approaches to chemical characterization.
The global distribution of research involving this compound shows particular concentration in biotechnology hubs across North America, Europe, and Asia-Pacific regions. This geographical spread indicates its relevance to diverse research programs, from academic investigations of heterocyclic chemistry to industrial projects developing next-generation therapeutics. Collaborative networks frequently emerge around such versatile building blocks, fostering innovation across institutional boundaries.
Future directions for 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine research may include exploration of its catalytic applications beyond medicinal chemistry. Preliminary reports suggest potential as a ligand in transition metal catalysis, which could expand its utility into materials science and alternative energy applications. Such cross-disciplinary potential exemplifies the compound's value as a multifaceted research tool in modern chemical sciences.
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